molecular formula C25H20BrN3O3 B2749778 2-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]phenyl 2-bromobenzoate CAS No. 326883-26-5

2-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]phenyl 2-bromobenzoate

Cat. No.: B2749778
CAS No.: 326883-26-5
M. Wt: 490.357
InChI Key: HXCZBZNZBANQOI-JVWAILMASA-N
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Description

2-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]phenyl 2-bromobenzoate is a chemical compound known for its unique structure and diverse applications in scientific research. This compound is particularly valuable in fields such as medicinal chemistry, material science, and organic synthesis due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]phenyl 2-bromobenzoate typically involves a multi-step process. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the phenyl and bromobenzoate groups. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. Common reagents used in the synthesis include bromine, phenylhydrazine, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes with stringent control over reaction parameters such as temperature, pressure, and pH. The use of automated systems for monitoring and controlling these parameters ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]phenyl 2-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often facilitated by catalysts like palladium or nickel.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions might need an inert atmosphere to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]phenyl 2-bromobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in enzyme inhibition and protein binding studies.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of 2-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]phenyl 2-bromobenzoate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in applications requiring precise control over molecular interactions .

Properties

IUPAC Name

[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrN3O3/c1-17-23(24(30)29(28(17)2)19-11-4-3-5-12-19)27-16-18-10-6-9-15-22(18)32-25(31)20-13-7-8-14-21(20)26/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCZBZNZBANQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC=C3OC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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